Cas no 2034318-66-4 (3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline)

3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound featuring a cinnoline core fused with a piperazine-linked indazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the 1-methylindazole group enhances metabolic stability, while the tetrahydrocinnoline framework offers rigidity for targeted binding interactions. The piperazine linker improves solubility and provides a versatile site for further derivatization. Its balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties, making it a promising intermediate for drug discovery. The compound's synthetic accessibility further supports its use in exploratory research.
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline structure
2034318-66-4 structure
商品名:3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
CAS番号:2034318-66-4
MF:C21H24N6O
メガワット:376.4549
CID:5349780

3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline 化学的及び物理的性質

名前と識別子

    • (1-methylindazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
    • (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
    • 3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
    • インチ: 1S/C21H24N6O/c1-25-18-9-5-3-7-16(18)20(24-25)21(28)27-12-10-26(11-13-27)19-14-15-6-2-4-8-17(15)22-23-19/h3,5,7,9,14H,2,4,6,8,10-13H2,1H3
    • InChIKey: UHPGEYUJMFMLKF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])[H])N=1)N1C([H])([H])C([H])([H])N(C2C([H])=C3C(C([H])([H])C([H])([H])C([H])([H])C3([H])[H])=NN=2)C([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 565
  • トポロジー分子極性表面積: 67.2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6523-4552-4mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
4mg
$66.0 2023-09-08
Life Chemicals
F6523-4552-10mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
10mg
$79.0 2023-09-08
Life Chemicals
F6523-4552-3mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
3mg
$63.0 2023-09-08
Life Chemicals
F6523-4552-5mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
5mg
$69.0 2023-09-08
Life Chemicals
F6523-4552-5μmol
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6523-4552-25mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
25mg
$109.0 2023-09-08
Life Chemicals
F6523-4552-40mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
40mg
$140.0 2023-09-08
Life Chemicals
F6523-4552-20mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
20mg
$99.0 2023-09-08
Life Chemicals
F6523-4552-75mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
75mg
$208.0 2023-09-08
Life Chemicals
F6523-4552-15mg
3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
2034318-66-4
15mg
$89.0 2023-09-08

3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline 関連文献

3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnolineに関する追加情報

Recent Advances in the Study of 3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS: 2034318-66-4)

The compound 3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS: 2034318-66-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a unique combination of indazole and cinnoline moieties, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the piperazine linker could enhance the compound's binding affinity to specific kinase targets, thereby increasing its efficacy in preclinical models of cancer and inflammatory diseases.

In addition to its kinase inhibitory activity, 2034318-66-4 has shown promise as a modulator of protein-protein interactions (PPIs). A 2024 study in Nature Chemical Biology revealed that the compound can disrupt critical PPIs involved in oncogenic signaling pathways, offering a novel approach to cancer therapy. The study employed advanced computational modeling and X-ray crystallography to map the binding site of the compound, providing valuable insights for further drug development.

Pharmacokinetic studies have also been conducted to evaluate the compound's metabolic stability and toxicity profile. Results from these studies, published in Drug Metabolism and Disposition (2023), indicate that 2034318-66-4 exhibits favorable pharmacokinetic properties, including moderate plasma clearance and low hepatotoxicity, making it a viable candidate for further clinical development.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is exploring the use of prodrug strategies and nanoparticle-based delivery systems to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.

In conclusion, 3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline represents a promising scaffold for the development of next-generation therapeutics. Its unique chemical structure and multifaceted pharmacological activities position it as a valuable tool for both basic research and drug discovery. Future studies will likely focus on expanding its therapeutic applications and overcoming current limitations to fully realize its potential in the clinic.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.